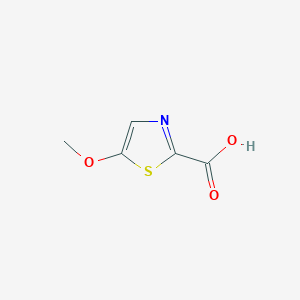






|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([O:10]CC)=[O:9])=[N:5][CH:4]=1.C1COCC1>>[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[N:5][CH:4]=1
|


|
Name
|
ethyl 5-methoxythiazole-2-carboxylate
|
|
Quantity
|
73 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CN=C(S1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding 1 M HCl solution until pH was about 5
|
|
Type
|
CUSTOM
|
|
Details
|
Solvents were evaporated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |